Bis(trimethylsilyl)peroxide

Description

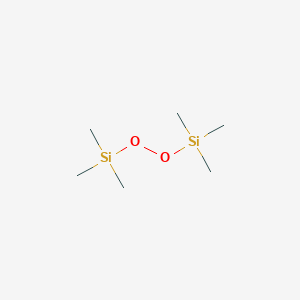

Structure

3D Structure

Properties

IUPAC Name |

trimethyl(trimethylsilylperoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18O2Si2/c1-9(2,3)7-8-10(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPEMYYBBHOILIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OO[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18O2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60434842 | |

| Record name | Bis(trimethylsilyl)peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5796-98-5 | |

| Record name | Trimethylsilyl peroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5796-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(trimethylsilyl)peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(trimethylsilyl)peroxide (CAS Number: 5796-98-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis(trimethylsilyl)peroxide (BTSP), a versatile and highly useful organosilicon reagent. Its unique properties as an aprotic analogue of hydrogen peroxide make it a valuable tool in sensitive organic oxidation reactions.

Core Properties and Data

Bis(trimethylsilyl)peroxide is a colorless liquid soluble in many aprotic organic solvents.[1][2] Its chemical structure consists of a peroxide linkage flanked by two trimethylsilyl (B98337) groups, with the molecular formula C6H18O2Si2.[3][4] This structure contributes to its distinct reactivity compared to traditional organic peroxides.[3]

Table 1: Physicochemical Properties of Bis(trimethylsilyl)peroxide

| Property | Value |

| CAS Number | 5796-98-5 |

| Molecular Formula | C6H18O2Si2 |

| Molecular Weight | 178.38 g/mol [3][4] |

| Appearance | Colorless liquid/oil[1][3] |

| Melting Point | <0°C[3] |

| Boiling Point | 35-41°C[3] |

| 41°C at 30 mmHg[3] | |

| Density | 0.829 - 0.93 g/cm³[3] |

| Refractive Index (n²⁰ᴅ) | 1.3970[3] |

| Flash Point | <40°C[3] |

| Solubility | Highly soluble in aprotic organic solvents.[1][2] |

Experimental Protocols

A common and practical method for the synthesis of Bis(trimethylsilyl)peroxide involves the use of a diazabicyclooctane-hydrogen peroxide (DABCO·2H₂O₂) complex.[3][5] This procedure is favored for its relatively safe and efficient production of BTSP.[6][7]

Synthesis of Bis(trimethylsilyl)peroxide via the DABCO·2H₂O₂ Complex Method [5][6]

Part A: Preparation of the DABCO·2H₂O₂ Complex [5][6]

-

A 1-liter, two-necked flask equipped with a dropping funnel, magnetic stir bar, and a thermometer is charged with 28.05 g (0.25 mol) of diazabicyclooctane (DABCO) dissolved in 375 mL of commercial-grade tetrahydrofuran (B95107) (THF).[5][6]

-

The flask is cooled to an internal temperature of 0°C using an ice-salt bath.[5][6]

-

While maintaining the temperature at 0°C and stirring vigorously, 49 mL of a 35% hydrogen peroxide solution (0.5 mol) is added slowly.[5][6]

-

A precipitate will form immediately. Stirring is continued for 1 hour at 0°C after the addition is complete.[5][6]

-

The mixture is filtered through a Büchner funnel, and the collected precipitate is washed with cold THF (3 x 50 mL).[5][6]

-

The solid is dried under reduced pressure (2 mm) at 35-40°C for 2 hours to yield the DABCO·2H₂O₂ complex.[5][6]

Part B: Synthesis of Bis(trimethylsilyl)peroxide (BTMSPO) [5][6]

-

A 2-liter, three-necked flask, equipped with a magnetic stir bar, thermometer, dropping funnel, and an argon inlet, is maintained under a slight positive pressure of argon.[5][6]

-

The flask is charged with 28.3 g (0.157 mol) of the previously prepared DABCO·2H₂O₂ complex and 28 g (0.25 mol) of DABCO.[5][6]

-

700 mL of dry dichloromethane (B109758) is added, and the mixture is cooled to 0°C.[5][6]

-

80 mL (0.628 mol) of chlorotrimethylsilane (B32843) is added dropwise, ensuring the temperature is maintained at 0°C.[5][6]

-

The resulting mixture is stirred for 5 hours at room temperature.[5][6]

-

The mixture is then filtered through a sintered Büchner funnel, and the precipitate is washed with pentane (B18724) (2 x 25 mL).[6]

-

The filtrate is concentrated under reduced pressure to a volume of approximately 80 mL. The pot temperature should not exceed 0°C.[6]

-

25 mL of pentane is added, and any additional precipitate is filtered off.[6]

-

The solution is further concentrated under reduced pressure to give Bis(trimethylsilyl)peroxide as a clear, colorless liquid.[5][6] The product can be used for most synthetic purposes without further purification.[5]

Caption: Synthesis workflow of Bis(trimethylsilyl)peroxide.

Reactivity and Mechanisms

Bis(trimethylsilyl)peroxide serves primarily as an oxidizing agent, with its reactivity stemming from the peroxide bond and the labile silicon-oxygen bonds.[3] The cleavage of the peroxide bond, which can be initiated thermally, catalytically, or photochemically, generates reactive oxygen species.[3]

General Oxidation Mechanism

The general mechanism involves the transfer of an oxygen atom to a substrate. The trimethylsilyl groups modulate the electronic properties of the peroxide, enhancing its reactivity and selectivity.[3]

Caption: General oxidation mechanism of BTSP.

Key Applications in Organic Synthesis

-

Baeyer-Villiger Oxidation: BTSP is effective in the Baeyer-Villiger oxidation of ketones to esters.[6]

-

Electrophilic Hydroxylation: It acts as an electrophilic hydroxylating agent for various anions, including organolithium and Grignard reagents, to produce alcohols.[3] Aromatic compounds can also be hydroxylated to form phenols.[3]

-

Preparation of 1,2,4,5-Tetroxanes: In the presence of a catalyst like trimethylsilyl trifluoromethanesulfonate, BTSP reacts with aldehydes and ketones to yield 1,2,4,5-tetroxanes, which are of interest for their potential antimalarial properties.[3]

Safety, Handling, and Storage

Safety Precautions:

-

Explosion Hazard: There have been reports of explosions when handling Bis(trimethylsilyl)peroxide, particularly when using metal needles or cannulas for transfer.[6][7] It is strongly recommended to use plastic or glass pipettes.[8] Heating may cause a fire.[9]

-

Irritant: Causes skin and serious eye irritation, and may cause respiratory irritation.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9][10] Work in a well-ventilated area or a chemical fume hood.[10]

Handling:

-

Avoid contact with skin and eyes.[10]

-

Keep away from heat, open flames, and sparks.[9]

-

Use non-sparking tools and take measures to prevent electrostatic discharge.[10]

-

Grounding procedures should be followed to avoid static electricity.[9]

Storage:

-

Keep the container tightly closed and in its original packaging.[9]

-

Store away from flammable materials, metals, and oxidizing agents.[9]

-

Protect from sunlight.[9]

-

The compound is sensitive to moisture and reacts slowly with water.[3] It can be stored under nitrogen in a refrigerator for months without significant decomposition.[5]

References

- 1. Bis(trimethylsilyl)peroxide - Wikipedia [en.wikipedia.org]

- 2. BIS(TRIMETHYLSILYL)PEROXIDE CAS#: 5796-98-5 [m.chemicalbook.com]

- 3. Bis(trimethylsilyl)peroxide (5796-98-5) for sale [vulcanchem.com]

- 4. Bis(trimethylsilyl) peroxide | C6H18O2Si2 | CID 10058088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Production Method of Bis(trimethylsilyl) peroxide (BTMSPO) - Chempedia - LookChem [lookchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. orgsyn.org [orgsyn.org]

- 8. Bis(trimethylsilyl) Peroxide [organic-chemistry.org]

- 9. gelest.com [gelest.com]

- 10. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to Bis(trimethylsilyl)peroxide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(trimethylsilyl)peroxide (BTSP), with the chemical formula ((CH₃)₃SiO)₂, is an organosilicon compound that serves as a versatile and valuable reagent in modern organic synthesis.[1][2] As a colorless liquid soluble in many aprotic organic solvents, it functions as an anhydrous equivalent of hydrogen peroxide.[1][3] This property makes it particularly useful for sensitive oxidation reactions where the presence of water would be detrimental. This technical guide provides a comprehensive overview of the physical and chemical properties of BTSP, detailed experimental protocols for its synthesis and key applications, and a discussion of its reactivity and handling considerations.

Physical and Chemical Properties

Bis(trimethylsilyl)peroxide is a colorless liquid with a slight odor.[4] It is characterized by the presence of a peroxide linkage (O-O) between two trimethylsilyl (B98337) groups.[5] This unique structure imparts specific reactivity, distinguishing it from common organic peroxides.[5]

Data Presentation: Physical and Spectroscopic Properties

The key physical and spectroscopic data for Bis(trimethylsilyl)peroxide are summarized in the tables below for easy reference and comparison.

Table 1: Physical Properties of Bis(trimethylsilyl)peroxide

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₈O₂Si₂ | [5][6] |

| Molecular Weight | 178.38 g/mol | [4][5][6] |

| CAS Number | 5796-98-5 | [1][5] |

| Appearance | Colorless liquid/oil | [1][4][5] |

| Density | 0.829 g/cm³ | [1][4] |

| Boiling Point | 35 °C @ 35 mmHg | [1][4] |

| 41 °C @ 30 mmHg | [7] | |

| Melting Point | < 0 °C | [5][8] |

| Flash Point | < 40 °C | [5] |

| Solubility | Soluble in aprotic organic solvents | [1][5][7] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [5][8] |

Table 2: Spectroscopic Data for Bis(trimethylsilyl)peroxide

| Spectrum Type | Data | Reference(s) |

| ¹H NMR (500 MHz, CDCl₃) | δ: 0.187 ppm | [5] |

| ¹³C NMR (125 MHz, CDCl₃) | δ: -1.40 ppm | [5] |

Experimental Protocols

Synthesis of Bis(trimethylsilyl)peroxide

A common and reliable method for the synthesis of Bis(trimethylsilyl)peroxide involves the use of a diazabicyclooctane-hydrogen peroxide (DABCO·2H₂O₂) complex. This procedure avoids the need for highly concentrated and potentially hazardous hydrogen peroxide solutions.[5][9]

Experimental Workflow for BTSP Synthesis

Caption: Workflow for the synthesis of Bis(trimethylsilyl)peroxide.

Detailed Methodology:

-

Part A: Diazabicyclooctane-hydrogen peroxide (DABCO·2H₂O₂) complex

-

In a two-necked flask equipped with a dropping funnel and a thermometer, dissolve diazabicyclooctane (DABCO) (28.05 g, 0.25 mol) in tetrahydrofuran (B95107) (THF) (375 mL).[5]

-

Cool the flask to 0 °C using an ice-salt bath.[5]

-

Slowly add a 35% solution of hydrogen peroxide (49 mL, 0.5 mol) while maintaining the temperature at 0 °C with vigorous stirring. A precipitate will form immediately.[5]

-

Continue stirring at 0 °C for 1 hour after the addition is complete.[5]

-

Filter the mixture through a Büchner funnel, wash the collected precipitate with cold THF (3 x 50 mL), and dry under reduced pressure (2 mm, 35–40 °C) for 2 hours. This yields the DABCO·2H₂O₂ complex.[5]

-

-

Part B: Bis(trimethylsilyl)peroxide (BTSP)

-

In a three-necked flask under an argon atmosphere, place the prepared DABCO·2H₂O₂ complex (28.3 g, 0.157 mol) and additional DABCO (28 g, 0.25 mol).[5]

-

Add dry dichloromethane (700 mL) and cool the mixture to 0 °C.[5]

-

Add chlorotrimethylsilane (80 mL, 0.628 mol) dropwise, ensuring the temperature remains at 0 °C.[5]

-

Stir the resulting mixture for 5 hours at room temperature.[5]

-

Filter the mixture through a sintered Büchner funnel and wash the precipitate with pentane (2 x 25 mL).[5]

-

The filtrate is then concentrated under reduced pressure to yield Bis(trimethylsilyl)peroxide as a clear, colorless liquid.[5] For synthetic purposes, this crude product can often be used without further purification.[5]

-

Key Applications and Experimental Protocols

Bis(trimethylsilyl)peroxide is an effective reagent for the Baeyer-Villiger oxidation of ketones to esters or lactones, particularly for substrates that are sensitive to protic acids.[9] The reaction can be catalyzed by a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), or conducted in ionic liquids which can act as both the solvent and catalyst.[9][10]

Reaction Mechanism for Baeyer-Villiger Oxidation using BTSP

Caption: Generalized mechanism of Baeyer-Villiger oxidation using BTSP.

Representative Experimental Protocol for Baeyer-Villiger Oxidation in an Ionic Liquid:

-

To a solution of the ketone in an ionic liquid such as 1-butyl-3-methylimidazolium trifluoromethanesulfonate (bmimOTf), add Bis(trimethylsilyl)peroxide.[10]

-

Stir the mixture at room temperature. The ionic liquid can serve as both the solvent and the catalyst.[10]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, extract the product with an organic solvent (e.g., diethyl ether). The ionic liquid, containing the catalyst, can often be recovered and reused.[10]

-

Wash the combined organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude ester or lactone.

-

Purify the product by column chromatography if necessary.

BTSP is also utilized in the synthesis of 1,2,4,5-tetroxanes, which are of interest for their potential biological activities.[5] This involves the condensation of BTSP with aldehydes or ketones, typically catalyzed by trimethylsilyl trifluoromethanesulfonate.[5]

Stability and Handling

Bis(trimethylsilyl)peroxide is a relatively stable peroxide under controlled conditions but requires careful handling.[4][5]

-

Storage: It should be stored in sealed containers at temperatures below 10 °C.[4] It is sensitive to moisture and heat.[5]

-

Hazards: As with other peroxides, there is a potential risk of explosion, especially when heated or in the presence of metals.[4] Detonations have been reported during transfer with metal hypodermic needles; therefore, the use of plastic or glass is recommended.[3][4]

-

Incompatibilities: It should be kept away from flammable materials, metals, and oxidizing agents.[4]

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical goggles, neoprene or nitrile rubber gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.[4]

Conclusion

Bis(trimethylsilyl)peroxide is a powerful and versatile reagent in organic chemistry, offering a valuable anhydrous source of peroxide for a range of oxidative transformations. Its utility in reactions such as the Baeyer-Villiger oxidation and the synthesis of tetroxanes makes it an important tool for researchers and scientists in academia and industry, including those in drug development. A thorough understanding of its properties, combined with adherence to proper handling and storage procedures, is essential for its safe and effective use in the laboratory.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Bis(trimethylsilyl)peroxide - Wikipedia [en.wikipedia.org]

- 3. Bis(trimethylsilyl) Peroxide [organic-chemistry.org]

- 4. spectrabase.com [spectrabase.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. The Baeyer–Villiger oxidation of ketones with bis(trimethylsilyl) peroxide in the presence of ionic liquids as the solvent and catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. The Baeyer-Villiger oxidation of ketones with bis(trimethylsilyl) peroxide in the presence of ionic liquids as the solvent and catalyst [organic-chemistry.org]

Bis(trimethylsilyl)peroxide structural formula and molecular weight

This guide provides an in-depth overview of the chemical properties of bis(trimethylsilyl)peroxide, a notable organosilicon compound. Primarily aimed at researchers, scientists, and professionals in drug development, this document details its structural formula and molecular weight, supported by quantitative data and visual representations.

Chemical Identity and Molecular Weight

Bis(trimethylsilyl)peroxide, often abbreviated as BTSP, is an organosilicon compound with a peroxide linkage.[1] It is recognized for its role as an aprotic analogue of hydrogen peroxide, making it a valuable reagent for specific and sensitive organic oxidation reactions.[2]

The molecular and structural details are summarized in the table below, providing a clear reference for its chemical identity.

| Identifier | Value |

| Molecular Formula | C6H18O2Si2[1][2][3][4][5][6] |

| Molecular Weight | 178.38 g/mol [1][3][4][5] |

| IUPAC Name | Peroxybis(trimethylsilane)[2] |

| CAS Number | 5796-98-5[1][3] |

Structural Formula

The structural formula of bis(trimethylsilyl)peroxide consists of two trimethylsilyl (B98337) groups, (CH₃)₃Si, bonded to a peroxide (-O-O-) core.[1] This unique structure is crucial to its chemical reactivity.

Caption: Structural formula of bis(trimethylsilyl)peroxide.

Experimental Protocols

While this document does not detail specific experimental protocols, a common method for the preparation of bis(trimethylsilyl)peroxide involves the reaction of trimethylsilyl chloride with a urea-hydrogen peroxide complex.[2] For detailed experimental procedures, researchers are encouraged to consult peer-reviewed scientific literature and established chemical synthesis databases.

Applications in Research and Development

The unique chemical properties of bis(trimethylsilyl)peroxide make it a versatile reagent in organic synthesis. Its application in Baeyer-Villiger oxidations and other sensitive oxidation reactions is of particular interest to the drug development community, where precise molecular modifications are paramount.

References

- 1. Bis(trimethylsilyl)peroxide (5796-98-5) for sale [vulcanchem.com]

- 2. Bis(trimethylsilyl)peroxide - Wikipedia [en.wikipedia.org]

- 3. Bis(trimethylsilyl) peroxide | C6H18O2Si2 | CID 10058088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. BIS(TRIMETHYLSILYL)PEROXIDE | 5796-98-5 [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. gelest.com [gelest.com]

The Advent of a Versatile Oxidizing Agent: A Technical Guide to the Discovery and First Synthesis of Bis(trimethylsilyl)peroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and seminal synthetic routes to bis(trimethylsilyl)peroxide (BTSP), a versatile and widely utilized oxidizing agent in modern organic chemistry. We will delve into the initial, hazardous preparations and chronicle the development of safer, more practical methodologies that have enabled its widespread application. Detailed experimental protocols for key synthetic methods are provided, alongside comparative data and visual representations of the reaction pathways and workflows.

Discovery and Early Synthetic Efforts

The first synthesis of bis(trimethylsilyl)peroxide was reported in the mid-1970s. Early methods for its preparation were fraught with danger, primarily due to the use of highly concentrated and potentially explosive hydrogen peroxide solutions. One of the initial procedures involved the reaction of trimethylchlorosilane with 85% hydrogen peroxide in the presence of pyridine.[1] While effective to some extent, the handling of such a high concentration of hydrogen peroxide posed a significant explosion risk, limiting the scalability and general utility of this approach.

A significant breakthrough in the safe and practical synthesis of BTSP came from the work of Cookson, Davies, and Fazal in 1975.[1] They introduced the use of a solid, stable complex of 1,4-diazabicyclo[2.2.2]octane (DABCO) with hydrogen peroxide (DABCO·2H₂O₂).[2] This complex serves as a safe and convenient source of anhydrous hydrogen peroxide, mitigating the hazards associated with handling concentrated aqueous solutions. This innovation paved the way for the development of the robust and scalable synthesis that is widely used today, as detailed in Organic Syntheses.[1]

Another notable method involves the use of the urea-hydrogen peroxide complex, which, like the DABCO complex, provides a solid, manageable source of hydrogen peroxide.[3][4] This approach offers an alternative route to BTSP, avoiding the use of strong, concentrated hydrogen peroxide.

Comparative Analysis of Synthetic Methodologies

The evolution of the synthesis of bis(trimethylsilyl)peroxide has been driven by the need for safer and more efficient procedures. The following tables summarize the quantitative data for two key methods: the hazardous early method and the significantly safer and more refined DABCO-based method.

Table 1: Reactant and Stoichiometry Comparison

| Parameter | Early Pyridine Method (Conceptual) | DABCO-based Method (Organic Syntheses)[1] |

| Silicon Source | Trimethylchlorosilane | Trimethylchlorosilane |

| Peroxide Source | 85% Hydrogen Peroxide | 35% Hydrogen Peroxide (via DABCO·2H₂O₂) |

| Base/Complexing Agent | Pyridine | 1,4-Diazabicyclo[2.2.2]octane (DABCO) |

| Solvent | Not specified in detail | Tetrahydrofuran (THF), Dichloromethane (B109758) (CH₂Cl₂) |

| Stoichiometry (Si:H₂O₂) | Not specified in detail | ~4:1 (based on DABCO·2H₂O₂) |

Table 2: Reaction Conditions and Yield Comparison

| Parameter | Early Pyridine Method (Conceptual) | DABCO-based Method (Organic Syntheses)[1] |

| Temperature | Not specified in detail | 0 °C to room temperature |

| Reaction Time | Not specified in detail | ~6 hours |

| Reported Yield | Not specified in detail | 71% (of crude product) |

| Safety Considerations | High risk of explosion | Significantly safer due to the use of a stable H₂O₂ complex |

Table 3: Spectroscopic Data for Bis(trimethylsilyl)peroxide

| Spectroscopic Technique | Observed Data |

| ¹H NMR (500 MHz, CDCl₃) | δ: 0.187 ppm |

| ¹³C NMR (125 MHz, CDCl₃) | δ: -1.40 ppm |

Detailed Experimental Protocols

The following are detailed experimental protocols for the preparation of the DABCO·2H₂O₂ complex and the subsequent synthesis of bis(trimethylsilyl)peroxide, adapted from the procedure in Organic Syntheses.[1]

Preparation of Diazabicyclooctane-hydrogen peroxide (DABCO·2H₂O₂) Complex

Materials:

-

1,4-Diazabicyclo[2.2.2]octane (DABCO): 28.05 g (0.25 mol)

-

Tetrahydrofuran (THF), commercial grade: 375 mL

-

Hydrogen peroxide, 35% solution: 49 mL (0.5 mol)

Procedure:

-

A 1-L, two-necked flask equipped with a dropping funnel, a magnetic stirring bar, and a thermometer is charged with DABCO and THF.

-

The flask is cooled to an internal temperature of 0 °C using an ice-salt bath.

-

The 35% hydrogen peroxide solution is added dropwise to the vigorously stirred solution, maintaining the temperature at 0 °C. A precipitate will form immediately.

-

After the addition is complete, the mixture is stirred for an additional hour at 0 °C.

-

The precipitate is collected by filtration through a Büchner funnel, washed with cold THF (3 x 50 mL), and dried under reduced pressure (2 mm Hg) at 35-40 °C for 2 hours.

-

The yield of the DABCO·2H₂O₂ complex is approximately 28.3 g (63%).

Synthesis of Bis(trimethylsilyl)peroxide (BTSP)

Materials:

-

DABCO·2H₂O₂ complex: 28.3 g (0.157 mol)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO): 28 g (0.25 mol)

-

Dichloromethane (CH₂Cl₂), dry: 700 mL

-

Trimethylchlorosilane: 80 mL (0.628 mol)

Procedure:

-

A 2-L, three-necked flask equipped with a thermometer, a dropping funnel, an argon inlet, and a magnetic stirring bar is maintained under a slight positive pressure of argon.

-

The flask is charged with the DABCO·2H₂O₂ complex and additional DABCO.

-

Dry dichloromethane is added, and the mixture is cooled to 0 °C.

-

Trimethylchlorosilane is added dropwise while maintaining the temperature at 0 °C.

-

The resulting mixture is stirred for 5 hours at room temperature.

-

The mixture is filtered through a sintered Büchner funnel, and the precipitate is washed with pentane (2 x 25 mL).

-

The filtrate is concentrated under reduced pressure to a volume of approximately 80 mL.

-

Pentane (25 mL) is added to the concentrate, and any additional precipitate is removed by filtration.

-

The solution is further concentrated under reduced pressure to yield crude bis(trimethylsilyl)peroxide as a clear, colorless liquid (approximately 40.1 g, 71% yield). The product may be contaminated with a small amount of hexamethyldisiloxane.

Visualizing the Synthesis

The following diagrams illustrate the chemical reactions and the experimental workflow for the synthesis of bis(trimethylsilyl)peroxide via the DABCO-hydrogen peroxide complex.

Caption: Reaction scheme for the synthesis of bis(trimethylsilyl)peroxide.

References

Bis(trimethylsilyl)peroxide: An Aprotic Analogue of Hydrogen Peroxide for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(trimethylsilyl)peroxide (BTSP) has emerged as a versatile and highly effective reagent in modern organic synthesis, serving as a crucial aprotic analogue of hydrogen peroxide.[1] Its unique structural features, characterized by a peroxide linkage flanked by two trimethylsilyl (B98337) groups, confer enhanced stability, solubility in organic solvents, and distinct reactivity compared to its inorganic counterpart.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and diverse applications of BTSP, with a focus on its utility in sensitive oxidation reactions. Detailed experimental protocols, quantitative data, and visual representations of reaction mechanisms and workflows are presented to facilitate its practical implementation in research and development settings, particularly within the pharmaceutical industry.

Introduction

Hydrogen peroxide is a fundamental oxidant in chemistry, valued for its atom economy and environmentally benign byproduct, water. However, its high reactivity, limited solubility in organic solvents, and protic nature often complicate its use in complex organic transformations, especially those involving sensitive functional groups. Bis(trimethylsilyl)peroxide circumvents these limitations by providing a stable, aprotic source of an active oxygen species.[3] The trimethylsilyl groups modulate the reactivity of the peroxide bond and enhance its solubility in a wide range of aprotic organic solvents.[2] This allows for controlled and selective oxidations under anhydrous conditions, a critical advantage in the synthesis of complex molecules and active pharmaceutical ingredients.[3]

Physicochemical Properties

BTSP is a colorless liquid with a molecular formula of C₆H₁₈O₂Si₂ and a molecular weight of 178.38 g/mol .[2][4] Its key physical and chemical properties are summarized in the table below, providing essential data for its handling and use in experimental setups.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₈O₂Si₂ | [2][4] |

| Molecular Weight | 178.38 g/mol | [2][4] |

| Appearance | Colorless liquid/oil | [1][2] |

| CAS Number | 5796-98-5 | [1][2] |

| Density | 0.829 g/cm³ | [1] |

| Boiling Point | 35-41°C | [2] |

| Melting Point | <0°C | [2] |

| Flash Point | <40°C | [2] |

| Refractive Index (n²⁰ᴅ) | 1.3970 | [2] |

| Solubility | Highly soluble in aprotic organic solvents | [2] |

| Stability | Hydrolytically sensitive; store below 5°C | [2] |

Synthesis of Bis(trimethylsilyl)peroxide

Several methods have been developed for the synthesis of BTSP, with the primary goal of achieving high yields and purity while ensuring safety. The most common approaches involve the reaction of a hydrogen peroxide complex with a silylating agent.

Synthesis via Diazabicyclooctane-Hydrogen Peroxide (DABCO·2H₂O₂) Complex

This method is widely used due to its reliable yields and the relative safety of the DABCO-hydrogen peroxide complex.[5]

Experimental Protocol:

Part A: Preparation of DABCO·2H₂O₂ Complex [5][6]

-

In a 1-L, two-necked flask equipped with a dropping funnel, magnetic stir bar, and thermometer, dissolve diazabicyclooctane (DABCO) (28.05 g, 0.25 mol) in commercial-grade tetrahydrofuran (B95107) (THF) (375 mL).[5][6]

-

Slowly add a 35% solution of hydrogen peroxide (49 mL, 0.5 mol) to the stirred solution, maintaining the internal temperature at 0°C.[5][6] A precipitate will form immediately.[5][6]

-

Continue stirring at 0°C for 1 hour after the addition is complete.[5][6]

-

Filter the mixture through a Büchner funnel and wash the collected precipitate with cold THF (3 x 50 mL).[5][6]

-

Dry the precipitate under reduced pressure (2 mmHg) at 35-40°C for 2 hours to yield the DABCO·2H₂O₂ complex (28.3 g, 63% yield).[5][6]

Part B: Synthesis of Bis(trimethylsilyl)peroxide (BTSP) [5][7]

-

In a 2-L, three-necked flask equipped with a magnetic stir bar, thermometer, dropping funnel, and an argon inlet, place the prepared DABCO·2H₂O₂ complex (28.3 g, 0.157 mol) and additional DABCO (28 g, 0.25 mol).[5][7]

-

Add dry dichloromethane (B109758) (700 mL) and cool the mixture to 0°C.[5][7]

-

Add chlorotrimethylsilane (B32843) (80 mL, 0.628 mol) dropwise while maintaining the temperature at 0°C.[5][7]

-

After the addition, allow the mixture to stir at room temperature for 5 hours.[5][7]

-

Filter the mixture through a sintered Büchner funnel and wash the precipitate with pentane (B18724) (2 x 25 mL).[7]

-

The filtrate is then concentrated under reduced pressure. Pentane (25 mL) is added to precipitate any remaining solids, which are removed by filtration.[5][6]

-

The resulting solution is carefully concentrated under reduced pressure to yield BTSP as a clear, colorless liquid (40.1 g, 71% yield), which may be contaminated with a small amount of hexamethyldisiloxane.[5][6]

Synthesis using Hexamethylenetetramine-Hydrogen Peroxide Complex

An alternative, more cost-effective method utilizes the hexamethylenetetramine-hydrogen peroxide complex.[8]

Experimental Protocol: [8]

-

To finely powdered hexamethylenetetramine (20 g, 0.14 M), add 30% hydrogen peroxide (26 mL) dropwise at 0°C.[8]

-

After complete dissolution, evaporate the mixture to dryness under vacuum (0.05 torr) for 8 hours to obtain the solid complex (24 g, quantitative yield).[8]

-

Suspend the finely powdered complex (24 g) in dichloromethane (100 mL).[8]

-

Add trimethylchlorosilane (22 g, 0.2 M) dropwise at 0°C over two hours and stir for an additional 30 minutes.[8]

-

Filter the resulting solid and wash with dichloromethane (3 x 10 mL).[8]

-

Distill the dichloromethane at atmospheric pressure to obtain crude bis(trimethylsilyl)peroxide (18 g, 80% yield).[8]

Applications in Organic Synthesis

BTSP's utility as an aprotic analogue of hydrogen peroxide is demonstrated in a variety of organic transformations.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a classic reaction for the conversion of ketones to esters or lactones. BTSP, in the presence of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), provides an effective system for this transformation under aprotic conditions.[9][10] This method is particularly advantageous for substrates that are sensitive to protic or aqueous conditions.[9] The use of ionic liquids as both the solvent and catalyst in conjunction with BTSP has been shown to increase product yields and facilitate catalyst recycling.[10]

Olefin Epoxidation

BTSP serves as an excellent oxidant for the epoxidation of olefins when catalyzed by inorganic oxorhenium derivatives (e.g., Re₂O₇, ReO₃(OH)).[11] This system offers a less expensive alternative to organometallic rhenium catalysts.[11] The controlled, slow release of hydrogen peroxide in situ from the hydrolysis of BTSP is key to preserving the sensitive peroxorhenium species and achieving efficient catalytic turnover.[3][11] The presence of a base like pyridine (B92270) can help to buffer acidic species and prevent the ring-opening of the newly formed epoxides.[11]

Electrophilic Hydroxylation

BTSP can act as an electrophilic hydroxylating agent for various nucleophiles.[2][12] Organolithium and Grignard reagents react with BTSP to form trimethylsiloxy intermediates, which can be readily desilylated to yield the corresponding alcohols.[12] Furthermore, in the presence of a catalytic amount of trifluoromethanesulfonic acid, BTSP can hydroxylate aromatic compounds to produce phenols after an acidic workup.[2][12]

Synthesis of 1,2,4,5-Tetroxanes

BTSP is employed in the synthesis of 1,2,4,5-tetroxanes through condensation with aldehydes and ketones, catalyzed by trimethylsilyl trifluoromethanesulfonate.[2] These cyclic peroxides are of interest for their potential biological activities, including antimalarial properties.[2]

Safety and Handling

While BTSP is more stable than concentrated hydrogen peroxide, it is still an energetic material and must be handled with care.[5][7]

-

Explosion Hazard: There have been reports of explosions, particularly when handling BTSP with metal needles or cannulas.[3][5][13] It is strongly recommended to use plastic or glass pipettes for transfers.[3][13]

-

Storage: BTSP should be stored in sealed containers at temperatures below 5°C, away from moisture, heat, sparks, and open flames.[2][13]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn at all times.[13][14] Work should be conducted in a well-ventilated fume hood.[13][14]

-

Incompatibilities: Avoid contact with flammable materials, metals, and strong oxidizing agents.[13]

-

Decomposition: Heating may cause a fire or explosion.[13] Hazardous decomposition products include organic acid vapors.[13]

Conclusion

Bis(trimethylsilyl)peroxide is a powerful and versatile reagent that offers significant advantages over aqueous hydrogen peroxide in a multitude of organic transformations. Its aprotic nature, high solubility in organic solvents, and tunable reactivity make it an indispensable tool for modern synthetic chemists, particularly in the fields of drug discovery and development where mild and selective oxidation methods are paramount. By understanding its properties, synthesis, and safe handling procedures, researchers can effectively leverage BTSP to construct complex molecular architectures with high efficiency and control.

References

- 1. Bis(trimethylsilyl)peroxide - Wikipedia [en.wikipedia.org]

- 2. Bis(trimethylsilyl)peroxide (5796-98-5) for sale [vulcanchem.com]

- 3. Bis(trimethylsilyl) Peroxide [organic-chemistry.org]

- 4. Bis(trimethylsilyl) peroxide | C6H18O2Si2 | CID 10058088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Production Method of Bis(trimethylsilyl) peroxide (BTMSPO) - Chempedia - LookChem [lookchem.com]

- 7. orgsyn.org [orgsyn.org]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. The Baeyer-Villiger oxidation of ketones with bis(trimethylsilyl) peroxide in the presence of ionic liquids as the solvent and catalyst [organic-chemistry.org]

- 11. Olefin Epoxidation with Bis(trimethylsilyl) Peroxide Catalyzed by Inorganic Oxorhenium Derivatives. Controlled Release of Hydrogen Peroxide [organic-chemistry.org]

- 12. BIS(TRIMETHYLSILYL)PEROXIDE | 5796-98-5 [chemicalbook.com]

- 13. gelest.com [gelest.com]

- 14. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Thermal Decomposition Mechanism of Bis(trimethylsilyl)peroxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(trimethylsilyl)peroxide (BTSP) is a versatile organosilicon compound utilized in organic synthesis as an aprotic source of oxygen. Understanding its thermal decomposition mechanism is paramount for its safe handling, storage, and application, particularly in sensitive processes such as drug development where reaction conditions must be meticulously controlled. This technical guide provides a comprehensive overview of the thermal decomposition of BTSP, detailing the core mechanistic pathways, summarizing available kinetic and thermodynamic data, and outlining key experimental protocols for its study. The primary decomposition pathway involves the homolytic cleavage of the peroxide bond, generating highly reactive trimethylsiloxy radicals. The subsequent reactions of these radicals dictate the final product distribution and are influenced by factors such as solvent and temperature. This document serves as a critical resource for professionals requiring a deep understanding of the thermal behavior of this important reagent.

Introduction

Bis(trimethylsilyl)peroxide, with the chemical formula ((CH₃)₃SiO)₂, is a colorless liquid soluble in many organic solvents.[1] Its utility as an oxidizing agent stems from its ability to deliver oxygen in a controlled manner under non-aqueous conditions.[2] However, the peroxide linkage (O-O) makes the molecule susceptible to thermal degradation, a process that can be hazardous if not properly understood and managed. The thermal decomposition of organic and organosilicon peroxides is a subject of significant interest due to its relevance in polymerization initiation, organic synthesis, and safety protocols in the chemical industry.[3][4] This guide focuses specifically on the thermal decomposition of BTSP, providing a detailed analysis of its mechanistic pathways.

Core Decomposition Mechanism

The thermal decomposition of bis(trimethylsilyl)peroxide is initiated by the homolytic cleavage of the weak oxygen-oxygen single bond. This primary step is analogous to the decomposition of other dialkyl peroxides and is the rate-determining step in the overall process.

Initiation: Homolytic Cleavage of the O-O Bond

Upon heating, the O-O bond in the BTSP molecule undergoes homolysis, resulting in the formation of two trimethylsiloxy radicals ((CH₃)₃SiO•).[5] This initiation step is central to the entire decomposition process.

Caption: Homolytic cleavage of the peroxide bond in BTSP.

Propagation and Termination Reactions

The highly reactive trimethylsiloxy radicals generated in the initiation step can undergo a variety of subsequent reactions, which are influenced by the reaction medium (e.g., solvent) and the presence of other reactive species. These reactions can be broadly categorized as propagation and termination steps.

In the presence of a hydrogen-donating solvent (RH), the trimethylsiloxy radical can abstract a hydrogen atom to form trimethylsilanol (B90980) ((CH₃)₃SiOH) and a new radical (R•).

Caption: Hydrogen abstraction by a trimethylsiloxy radical.

Two trimethylsiloxy radicals can recombine. While the reverse of the initiation step is possible, other recombination pathways might lead to the formation of different products, though this is less commonly reported for BTSP itself.

The trimethylsiloxy radicals can also attack an intact BTSP molecule, leading to an induced decomposition. This is a common phenomenon in concentrated solutions of peroxides.

While less common for trimethylsiloxy radicals compared to their carbon-based counterparts, rearrangement or fragmentation reactions could potentially occur under high-energy conditions, though specific evidence for this in the context of BTSP thermal decomposition is scarce in the reviewed literature.

Quantitative Data

While specific, experimentally determined kinetic parameters for the thermal decomposition of bis(trimethylsilyl)peroxide are not extensively reported in the literature, data from analogous compounds and general principles of peroxide chemistry can provide valuable estimates. The decomposition is expected to follow first-order kinetics, particularly in dilute solutions where radical-induced decomposition is minimized.

| Parameter | Typical Value for Dialkyl Peroxides | Notes |

| Activation Energy (Ea) | 120 - 170 kJ/mol | The energy barrier for the homolytic cleavage of the O-O bond. |

| Pre-exponential Factor (A) | 10¹³ - 10¹⁶ s⁻¹ | Reflects the frequency of collisions with the correct orientation for reaction. |

| Reaction Order | 1 | In dilute solutions, the decomposition is typically a unimolecular process. |

Note: These values are illustrative and based on the behavior of similar organic peroxides. Specific experimental determination for BTSP is required for precise process modeling.

Experimental Protocols

Studying the thermal decomposition of bis(trimethylsilyl)peroxide requires careful experimental design to ensure safety and obtain accurate kinetic and product data.

Synthesis of Bis(trimethylsilyl)peroxide

A common and relatively safe method for the synthesis of BTSP involves the reaction of trimethylsilyl (B98337) chloride with a complex of hydrogen peroxide and a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO).[6][7]

Caption: Synthesis workflow for bis(trimethylsilyl)peroxide.

Protocol:

-

Formation of the DABCO·2H₂O₂ complex: Hydrogen peroxide is slowly added to a solution of DABCO in a suitable solvent (e.g., THF) at 0°C. The resulting precipitate is filtered and dried.[7]

-

Silylation: The DABCO·2H₂O₂ complex is suspended in a solvent like dichloromethane (B109758) at 0°C. Trimethylsilyl chloride is then added dropwise.[7]

-

Workup: The reaction mixture is stirred, and the solid byproduct (DABCO hydrochloride) is removed by filtration. The solvent is then carefully removed under reduced pressure to yield the BTSP product.[7]

Safety Note: Concentrated hydrogen peroxide is a strong oxidizer and should be handled with extreme care. The synthesis and handling of BTSP should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Explosions have been reported when handling BTSP, especially in the presence of metal needles.[2]

Kinetic Studies of Thermal Decomposition

The rate of thermal decomposition can be monitored by measuring the disappearance of the peroxide over time at a constant temperature.

Experimental Setup: A typical setup involves a constant temperature bath, a reaction vessel (e.g., a sealed tube or a flask with a condenser), and an analytical instrument to measure the concentration of the peroxide.[8][9][10]

Caption: Experimental workflow for kinetic studies.

Protocol:

-

A solution of BTSP in a suitable solvent is prepared.

-

The solution is placed in the reaction vessel and brought to the desired temperature in the constant temperature bath.

-

Aliquots of the reaction mixture are withdrawn at regular time intervals.

-

The concentration of the remaining peroxide in each aliquot is determined using an appropriate analytical method, such as titration or gas chromatography-mass spectrometry (GC-MS).[9][10]

-

The data is then used to determine the rate constant and other kinetic parameters.

Product Analysis

Identifying the products of the thermal decomposition is crucial for elucidating the reaction mechanism. GC-MS is a powerful technique for separating and identifying volatile products.[10]

Protocol:

-

The thermal decomposition is carried out in a sealed vial or a reactor connected to a sampling system.

-

After the reaction is complete, the product mixture is analyzed by GC-MS.

-

The components are separated on a GC column and identified based on their mass spectra by comparison with spectral libraries or authentic standards.

Safety Considerations

Bis(trimethylsilyl)peroxide is a potentially hazardous material. Its thermal decomposition can be rapid and exothermic, leading to a runaway reaction if not properly controlled.[4]

-

Storage: Store in a cool, dark, and well-ventilated area, away from heat sources and incompatible materials.[7]

-

Handling: Avoid contact with metals, strong acids, and bases, which can catalyze its decomposition.[5] Use plastic or glass pipettes for transfer.[2]

-

Scale-up: Exercise extreme caution when scaling up reactions involving BTSP. A thorough thermal hazard assessment is recommended.

Conclusion

The thermal decomposition of bis(trimethylsilyl)peroxide proceeds primarily through the homolytic cleavage of the peroxide bond to form trimethylsiloxy radicals. The subsequent reactions of these radicals are dependent on the reaction conditions, particularly the solvent. While a complete, experimentally verified kinetic and product profile for BTSP under a wide range of conditions is not yet fully available in the public domain, the information presented in this guide, based on analogous systems and established principles of peroxide chemistry, provides a robust framework for understanding and safely handling this important reagent. Further research is warranted to fully elucidate the quantitative aspects of its thermal decomposition.

References

- 1. Bis(trimethylsilyl)peroxide - Wikipedia [en.wikipedia.org]

- 2. Bis(trimethylsilyl) Peroxide [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. On the thermal decomposition kinetics of BIPB and its runaway reaction simulation | Semantic Scholar [semanticscholar.org]

- 5. Bis(trimethylsilyl)peroxide (5796-98-5) for sale [vulcanchem.com]

- 6. Production Method of Bis(trimethylsilyl) peroxide (BTMSPO) - Chempedia - LookChem [lookchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. wp.as.uky.edu [wp.as.uky.edu]

- 9. mrdeakin.pbworks.com [mrdeakin.pbworks.com]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to Bis(trimethylsilyl)peroxide as an Electrophilic Hydroxylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(trimethylsilyl)peroxide (BTSP) is an organosilicon compound with the chemical formula ((CH₃)₃SiO)₂.[1] It serves as a valuable reagent in organic synthesis, acting as an aprotic analog of hydrogen peroxide.[1] This guide provides a comprehensive overview of BTSP, focusing on its role as an electrophilic hydroxylating agent, its synthesis, properties, and detailed experimental protocols for its application.

Chemical Structure and Properties

BTSP features a peroxide (O-O) bond with a trimethylsilyl (B98337) group attached to each oxygen atom.[2] This structure contributes to its unique reactivity.[2] It is a colorless liquid soluble in aprotic organic solvents, making it compatible with a wide range of reaction conditions.[1][2] However, it is sensitive to moisture and should be handled with care due to its oxidizing nature.[2][3]

Synthesis of Bis(trimethylsilyl)peroxide

Several methods exist for the synthesis of BTSP. The most common routes involve the reaction of a silylating agent with a source of hydrogen peroxide.

Method 1: From Hydrogen Peroxide and Trimethylchlorosilane

This widely used method employs the reaction of hydrogen peroxide with trimethylchlorosilane in the presence of a base, such as pyridine, to neutralize the HCl byproduct.[2] Yields for this method are typically high, ranging from 80-96%.[2]

Method 2: Using a Diazabicyclooctane-Hydrogen Peroxide Complex

A reliable, large-scale preparation involves the use of a pre-formed diazabicyclooctane-hydrogen peroxide (DABCO·2H₂O₂) complex.[4] This method is noted for its safety and high yields.[4]

Method 3: Employing a Hexamethylenetetramine-Hydrogen Peroxide Complex

A practical and cost-effective alternative utilizes the hexamethylenetetramine-hydrogen peroxide complex, which reacts with trimethylchlorosilane to produce BTSP in good yields.[5][6] This method is faster and easier than the urea (B33335) and DABCO routes.[5]

Table 1: Physical and Chemical Properties of Bis(trimethylsilyl)peroxide

| Property | Value |

| Molecular Formula | C₆H₁₈O₂Si₂ |

| Molecular Weight | 178.38 g/mol [2] |

| Appearance | Colorless liquid[1][2] |

| Boiling Point | 35-41°C[2] |

| Density | 0.829-0.93 g/cm³[2] |

| CAS Number | 5796-98-5[1][2] |

Applications as an Electrophilic Hydroxylating Agent

BTSP is a versatile reagent for the introduction of a hydroxyl group (-OH) into a variety of organic molecules. It acts as an electrophilic source of oxygen, making it particularly useful for the hydroxylation of nucleophilic substrates such as enolates and aromatic compounds.

Hydroxylation of Enolates

The reaction of BTSP with enolates provides a direct route to α-hydroxy carbonyl compounds, which are important building blocks in the synthesis of complex organic molecules and pharmaceuticals. The reaction proceeds by the nucleophilic attack of the enolate on the electrophilic oxygen of BTSP.

Workflow for the Hydroxylation of an Enolate:

Caption: General workflow for the hydroxylation of a ketone via its enolate using BTSP.

Hydroxylation of Aromatic Compounds

In the presence of a strong acid catalyst, such as triflic acid (TfOH), BTSP can hydroxylate aromatic rings.[7] This electrophilic aromatic substitution reaction provides a method for the synthesis of phenols.

Signaling Pathway for Aromatic Hydroxylation:

Caption: Proposed pathway for the electrophilic hydroxylation of aromatic compounds with BTSP/TfOH.

Experimental Protocols

Caution: Bis(trimethylsilyl)peroxide is an oxidizing agent and should be handled with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood.[3][4] It has been reported to be potentially explosive, especially in the presence of metal needles.[3][4]

Synthesis of Bis(trimethylsilyl)peroxide (DABCO Method)[4][8]

Part A: Preparation of Diazabicyclooctane-Hydrogen Peroxide (DABCO·2H₂O₂) Complex

-

In a two-necked flask, dissolve diazabicyclooctane (DABCO) (28.05 g, 0.25 mol) in tetrahydrofuran (B95107) (THF) (375 mL).[4]

-

Cool the flask to 0°C in an ice-salt bath.[4]

-

Slowly add a 35% solution of hydrogen peroxide (49 mL, 0.5 mol) while maintaining the temperature at 0°C with vigorous stirring.[4]

-

Continue stirring at 0°C for 1 hour after the addition is complete.[4]

-

Filter the resulting precipitate through a Büchner funnel, wash with cold THF (3 x 50 mL), and dry under reduced pressure to yield the DABCO·2H₂O₂ complex.[4]

Part B: Synthesis of Bis(trimethylsilyl)peroxide (BTSP)

-

In a three-necked flask under an argon atmosphere, combine the DABCO·2H₂O₂ complex (28.3 g, 0.157 mol) and DABCO (28 g, 0.25 mol).[4]

-

Add dry dichloromethane (B109758) (700 mL) and cool the mixture to 0°C.[4][8]

-

Add chlorotrimethylsilane (B32843) (80 mL, 0.628 mol) dropwise, keeping the temperature at 0°C.[4]

-

Stir the mixture for 5 hours at room temperature.[4]

-

Filter the mixture and wash the precipitate with pentane (B18724) (2 x 25 mL).[4]

-

Concentrate the filtrate under reduced pressure. Add pentane (25 mL) to precipitate any remaining solids, filter, and concentrate the solution again to obtain BTSP as a clear, colorless liquid.[4]

General Procedure for the Hydroxylation of a Ketone Enolate

-

Dissolve the ketone in a suitable aprotic solvent (e.g., THF) under an inert atmosphere.

-

Cool the solution to -78°C.

-

Add a strong base (e.g., lithium diisopropylamide, LDA) dropwise to generate the enolate.

-

Stir the reaction mixture at -78°C for the appropriate time to ensure complete enolate formation.

-

Add a solution of bis(trimethylsilyl)peroxide in the same solvent dropwise to the enolate solution at -78°C.

-

Allow the reaction to proceed at low temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the α-hydroxy ketone.

Table 2: Representative Yields for the Hydroxylation of Ketone Enolates with BTSP

| Ketone Substrate | Product | Yield (%) |

| Acetophenone | α-Hydroxyacetophenone | (Data not available in search results) |

| Cyclohexanone | 2-Hydroxycyclohexanone | (Data not available in search results) |

| Propiophenone | 2-Hydroxypropiophenone | (Data not available in search results) |

| (Specific yield data for these reactions were not found in the provided search results and would require further literature search.) |

Other Applications

Beyond its use as a hydroxylating agent, BTSP finds application in other oxidative transformations:

-

Baeyer-Villiger Oxidation: In the presence of a Lewis acid catalyst, BTSP can effect the Baeyer-Villiger oxidation of ketones to esters.[9]

-

Oxidation of Sulfides and Phosphines: It can be used as a mild, aprotic oxidizing agent to convert sulfides to sulfoxides and phosphines to phosphine (B1218219) oxides.[4]

-

Preparation of 1,2,4,5-Tetroxanes: BTSP is used in the synthesis of 1,2,4,5-tetroxanes through condensation with aldehydes and ketones.[2]

Conclusion

Bis(trimethylsilyl)peroxide is a highly effective and versatile electrophilic hydroxylating agent with broad applications in organic synthesis. Its ability to deliver an oxygen atom to nucleophilic substrates under aprotic conditions makes it a valuable tool for the synthesis of hydroxylated compounds, including those relevant to drug discovery and development. The experimental protocols provided herein offer a starting point for researchers to utilize this powerful reagent in their synthetic endeavors. Careful handling and adherence to safety precautions are paramount when working with this energetic compound.

References

- 1. Bis(trimethylsilyl)peroxide - Wikipedia [en.wikipedia.org]

- 2. Bis(trimethylsilyl)peroxide (5796-98-5) for sale [vulcanchem.com]

- 3. Bis(trimethylsilyl) Peroxide [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. orgsyn.org [orgsyn.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Reactivity of the O-O Bond in Bis(trimethylsilyl)peroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the peroxide bond in bis(trimethylsilyl)peroxide (BTSP). BTSP, with the chemical formula ((CH₃)₃SiO)₂, is a versatile and valuable reagent in organic synthesis.[1] It serves as an aprotic equivalent of hydrogen peroxide, offering unique reactivity and selectivity in a variety of chemical transformations.[1] This document delves into the synthesis, structural features, and diverse reactivity of the O-O bond in BTSP, with a focus on its applications in modern organic chemistry. All quantitative data is summarized for clarity, and detailed experimental protocols for key reactions are provided.

Introduction to Bis(trimethylsilyl)peroxide (BTSP)

Bis(trimethylsilyl)peroxide is an organosilicon compound characterized by a peroxide linkage flanked by two trimethylsilyl (B98337) groups.[2] This structural arrangement significantly influences the reactivity of the O-O bond, making it a mild and selective oxidizing agent soluble in many common organic solvents.[3] Unlike aqueous hydrogen peroxide, BTSP allows for reactions to be conducted under largely anhydrous conditions, which is advantageous for sensitive substrates.[4] The primary byproduct of its reactions, hexamethyldisiloxane, is volatile (boiling point 100°C) and can be easily removed with the solvent, simplifying reaction workup.[4]

Physical and Chemical Properties:

| Property | Value |

| Molecular Formula | C₆H₁₈O₂Si₂ |

| Molar Mass | 178.38 g/mol [2] |

| Appearance | Colorless liquid/oil[1] |

| Density | 0.829 g/cm³[1] |

| Boiling Point | 35 °C @ 35 mmHg[1][5] |

| Stability | Stable in sealed containers stored below 10°C.[5] |

Caution: Bis(trimethylsilyl)peroxide can be hazardous. Detonations have been reported, especially during transfer with metal needles. It is recommended to use plastic or glass pipettes for handling.[4][5] Heating can cause a fire and pressure buildup in closed containers.[5]

Synthesis of Bis(trimethylsilyl)peroxide

Several methods for the synthesis of BTSP have been reported. The most common and practical approaches involve the reaction of a silylating agent with a source of hydrogen peroxide.

2.1. Synthesis from Hydrogen Peroxide and Trimethylchlorosilane

A widely used method involves the reaction of trimethylchlorosilane with hydrogen peroxide in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. This method can achieve yields of 80-96%.[2]

2.2. Synthesis via the DABCO-Hydrogen Peroxide Complex

A safer and convenient laboratory-scale preparation utilizes the stable, solid complex of 1,4-diazabicyclo[2.2.2]octane (DABCO) with hydrogen peroxide (DABCO·2H₂O₂).[3] This complex reacts with trimethylchlorosilane in the presence of additional DABCO to yield BTSP.[3][6]

Experimental Protocol: Synthesis of Bis(trimethylsilyl)peroxide via the DABCO·2H₂O₂ Complex [3][6]

Part A: Preparation of the DABCO·2H₂O₂ Complex

-

In a 1-L two-necked flask equipped with a dropping funnel, magnetic stir bar, and thermometer, dissolve 28.05 g (0.25 mol) of DABCO in 375 mL of tetrahydrofuran (B95107) (THF).

-

Cool the flask to 0°C in an ice-salt bath.

-

Slowly add 49 mL of a 35% hydrogen peroxide solution (0.5 mol) to the stirred solution, maintaining the temperature at 0°C. A precipitate will form.

-

Continue stirring at 0°C for 1 hour after the addition is complete.

-

Filter the mixture through a Büchner funnel, wash the collected precipitate with cold THF (3 x 50 mL), and dry under reduced pressure (2 mmHg, 35–40°C) for 2 hours. This yields the DABCO·2H₂O₂ complex.

Part B: Synthesis of Bis(trimethylsilyl)peroxide

-

In a 2-L three-necked flask equipped with a thermometer, dropping funnel, and an argon inlet, place the prepared DABCO·2H₂O₂ complex (28.3 g, 0.157 mol) and an additional 28 g (0.25 mol) of DABCO.

-

Add 700 mL of dry dichloromethane (B109758) and cool the mixture to 0°C.

-

Add 80 mL (0.628 mol) of chlorotrimethylsilane (B32843) dropwise while maintaining the temperature at 0°C.

-

After the addition, allow the mixture to stir at room temperature for 5 hours.

-

Filter the mixture through a sintered Büchner funnel and wash the precipitate with pentane (B18724) (2 x 25 mL).

-

Concentrate the filtrate under reduced pressure to a volume of approximately 80 mL.

-

Add 25 mL of pentane to precipitate any remaining solids and filter again.

-

The resulting solution is concentrated under reduced pressure to give BTSP as a clear, colorless liquid. The product may be contaminated with a small amount of hexamethyldisiloxane.[6]

Synthesis Workflow:

References

- 1. Bis(trimethylsilyl)peroxide - Wikipedia [en.wikipedia.org]

- 2. Bis(trimethylsilyl)peroxide (5796-98-5) for sale [vulcanchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Bis(trimethylsilyl) Peroxide [organic-chemistry.org]

- 5. gelest.com [gelest.com]

- 6. Production Method of Bis(trimethylsilyl) peroxide (BTMSPO) - Chempedia - LookChem [lookchem.com]

An In-depth Technical Guide to the Spectroscopic Data of Bis(trimethylsilyl)peroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for bis(trimethylsilyl)peroxide, a versatile oxidizing agent. The information presented herein is intended to support researchers and scientists in the accurate identification and characterization of this compound. This document details its nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties, along with a detailed experimental protocol for its synthesis and subsequent spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for bis(trimethylsilyl)peroxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of bis(trimethylsilyl)peroxide. The molecule's symmetry results in simple, characteristic spectra.

| Nucleus | Solvent | Chemical Shift (δ) [ppm] | Multiplicity |

| ¹H | CDCl₃ | 0.187[1] | Singlet |

| ¹³C | CDCl₃ | -1.40[1] | Singlet |

| ²⁹Si | - | Data not available in the searched literature | - |

Note: The negative chemical shift in the ¹³C NMR is characteristic of a carbon atom bonded to silicon.

Infrared (IR) Spectroscopy

| Functional Group | Vibrational Mode | **Predicted Absorption Range (cm⁻¹) ** | Intensity |

| C-H (in Si-CH₃) | Stretching | 2960 - 2850 | Medium to Strong |

| Si-CH₃ | Symmetric Bending (Umbrella) | ~1250 | Strong |

| Si-O | Stretching | 1100 - 1000 | Strong |

| Si-C | Stretching/Rocking | ~840 | Strong |

Experimental Protocols

The following section details the synthetic procedure for bis(trimethylsilyl)peroxide and the general methodologies for obtaining its NMR and IR spectra.

Synthesis of Bis(trimethylsilyl)peroxide

A common and effective method for the synthesis of bis(trimethylsilyl)peroxide involves the reaction of the diazabicyclooctane (DABCO) complex with hydrogen peroxide, followed by silylation with chlorotrimethylsilane (B32843).[1][2]

Materials:

-

Diazabicyclooctane (DABCO)

-

35% Hydrogen peroxide solution

-

Tetrahydrofuran (THF)

-

Chlorotrimethylsilane

-

Dichloromethane (dry)

-

Pentane

Procedure:

-

Preparation of the DABCO·2H₂O₂ Complex:

-

Dissolve DABCO in THF in a flask cooled to 0 °C.

-

Slowly add 35% hydrogen peroxide while maintaining the temperature at 0 °C with vigorous stirring.

-

Continue stirring for 1 hour at 0 °C after the addition is complete.

-

Filter the resulting precipitate, wash with cold THF, and dry under reduced pressure to yield the DABCO·2H₂O₂ complex.[1][2]

-

-

Synthesis of Bis(trimethylsilyl)peroxide:

-

In a three-necked flask under an argon atmosphere, combine the prepared DABCO·2H₂O₂ complex and additional DABCO in dry dichloromethane.

-

Cool the mixture to 0 °C.

-

Add chlorotrimethylsilane dropwise, ensuring the temperature remains at 0 °C.

-

Stir the reaction mixture for 5 hours at room temperature.

-

Filter the mixture and wash the precipitate with pentane.

-

The filtrate contains the bis(trimethylsilyl)peroxide. The solvent can be carefully removed under reduced pressure to yield the product as a clear, colorless liquid.[1][2]

-

NMR Spectroscopy

Instrumentation: A standard NMR spectrometer, for instance, a 500 MHz instrument for ¹H NMR and a 125 MHz for ¹³C NMR, can be utilized.[1]

Sample Preparation:

-

Dissolve a small amount of the purified bis(trimethylsilyl)peroxide in deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Acquire the ¹H NMR spectrum. A single sharp peak is expected due to the chemical equivalence of all 18 protons.

-

Acquire the ¹³C NMR spectrum. A single peak is expected for the six equivalent methyl carbons.

-

For ²⁹Si NMR, a longer acquisition time may be necessary due to the low natural abundance and lower gyromagnetic ratio of the ²⁹Si nucleus.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

Sample Preparation (Neat Liquid):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place a drop of the neat liquid bis(trimethylsilyl)peroxide onto one salt plate.

-

Carefully place the second salt plate on top to create a thin liquid film.

-

Mount the plates in the spectrometer's sample holder.

Data Acquisition:

-

Record a background spectrum of the empty spectrometer.

-

Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Logical Workflow

The following diagram illustrates the workflow for the synthesis and subsequent spectroscopic analysis of bis(trimethylsilyl)peroxide.

Caption: Workflow for the synthesis and spectroscopic characterization of bis(trimethylsilyl)peroxide.

References

Methodological & Application

Application Notes & Protocols: Baeyer-Villiger Oxidation of Ketones with Bis(trimethylsilyl)peroxide

Introduction

The Baeyer-Villiger oxidation is a powerful and reliable method for the transformation of ketones into esters, and cyclic ketones into their corresponding lactones.[1][2][3] This reaction has found wide application in organic synthesis, particularly in the production of valuable intermediates for pharmaceuticals, agrochemicals, and fragrances.[3][4] Traditionally, this oxidation is carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA).[2] However, these reagents can be hazardous and their use can lead to the formation of acidic byproducts.

An alternative and effective oxidant for the Baeyer-Villiger reaction is bis(trimethylsilyl)peroxide (BTSP). The use of BTSP, often in conjunction with a Lewis acid catalyst, offers a milder and more selective method for the oxidation of ketones.[5] Recent advancements have demonstrated that ionic liquids can serve as both the solvent and catalyst for this reaction, providing a greener and more efficient approach with the potential for catalyst recycling.[6][7][8][9] This document provides detailed application notes and protocols for the Baeyer-Villiger oxidation of ketones using bis(trimethylsilyl)peroxide.

Reaction Mechanism

The generally accepted mechanism for the Baeyer-Villiger oxidation involves a two-step process. First, the peroxide attacks the carbonyl carbon of the ketone to form a tetrahedral intermediate, often referred to as the Criegee intermediate.[2][10] This is followed by the migratory insertion of one of the alkyl groups from the ketone to the adjacent oxygen atom, leading to the formation of the ester or lactone product. The migratory aptitude of the alkyl group is generally tertiary > secondary > phenyl > primary > methyl.[1]

Caption: General mechanism of the Lewis acid-catalyzed Baeyer-Villiger oxidation using bis(trimethylsilyl)peroxide.

Quantitative Data Summary

The following table summarizes the yields of lactones from the Baeyer-Villiger oxidation of various cyclic ketones using bis(trimethylsilyl)peroxide under different reaction conditions.

| Ketone | Product | Conditions | Yield (%) | Reference |

| Cyclopentanone | δ-Valerolactone | CH₂Cl₂, BF₃·OEt₂, 24h | 75 | [Green Chem., 2009, 11, 279-282] |

| Cyclopentanone | δ-Valerolactone | bmimNTf₂, BF₃·OEt₂, 24h | 82 | [Green Chem., 2009, 11, 279-282] |

| Cyclopentanone | δ-Valerolactone | bmimOTf, 24h | 91 | [Green Chem., 2009, 11, 279-282] |

| Cyclohexanone | ε-Caprolactone | CH₂Cl₂, BF₃·OEt₂, 24h | 80 | [Green Chem., 2009, 11, 279-282] |

| Cyclohexanone | ε-Caprolactone | bmimNTf₂, BF₃·OEt₂, 24h | 85 | [Green Chem., 2009, 11, 279-282] |

| Cyclohexanone | ε-Caprolactone | bmimOTf, 24h | 95 | [Green Chem., 2009, 11, 279-282] |

| 2-Adamantanone | 2-Oxa-adamantan-3-one | CH₂Cl₂, BF₃·OEt₂, 24h | 88 | [Green Chem., 2009, 11, 279-282] |

| 2-Adamantanone | 2-Oxa-adamantan-3-one | bmimNTf₂, BF₃·OEt₂, 24h | 90 | [Green Chem., 2009, 11, 279-282] |

| 2-Adamantanone | 2-Oxa-adamantan-3-one | bmimOTf, 24h | 98 | [Green Chem., 2009, 11, 279-282] |

Experimental Protocols

Protocol 1: Baeyer-Villiger Oxidation in Dichloromethane (B109758) with BF₃·OEt₂ Catalyst

This protocol describes a general procedure for the Baeyer-Villiger oxidation of a cyclic ketone using bis(trimethylsilyl)peroxide in dichloromethane with boron trifluoride diethyl etherate as a catalyst.

-

Materials:

-

Cyclic ketone (1.0 mmol)

-

Bis(trimethylsilyl)peroxide (1.2 mmol)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 mmol)

-

Dichloromethane (CH₂Cl₂), anhydrous (10 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

-

Procedure:

-

To a stirred solution of the cyclic ketone (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask, add bis(trimethylsilyl)peroxide (1.2 mmol).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add boron trifluoride diethyl etherate (1.2 mmol) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction by the addition of saturated aqueous sodium sulfite solution.

-

Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

-

Protocol 2: Baeyer-Villiger Oxidation in Ionic Liquid (bmimOTf) without Catalyst

This protocol outlines a greener approach using an ionic liquid that acts as both the solvent and catalyst, eliminating the need for a traditional Lewis acid.[6][7]

-

Materials:

-

Cyclic ketone (1.0 mmol)

-

Bis(trimethylsilyl)peroxide (1.2 mmol)

-

1-butyl-3-methylimidazolium trifluoromethanesulfonate (B1224126) (bmimOTf) (2 mL)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

-

Procedure:

-

In a round-bottom flask, dissolve the cyclic ketone (1.0 mmol) in 1-butyl-3-methylimidazolium trifluoromethanesulfonate (2 mL).

-

Add bis(trimethylsilyl)peroxide (1.2 mmol) to the mixture.

-

Stir the reaction mixture at room temperature for 24 hours.

-

After the reaction is complete, extract the product from the ionic liquid with diethyl ether (3 x 10 mL).

-

Combine the ether extracts and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

-

The ionic liquid can be recovered and reused for subsequent reactions.[7]

-

Experimental Workflow

Caption: A typical experimental workflow for the Baeyer-Villiger oxidation of ketones.

References

- 1. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 2. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. biolmolchem.com [biolmolchem.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. The Baeyer–Villiger oxidation of ketones with bis(trimethylsilyl) peroxide in the presence of ionic liquids as the solvent and catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. The Baeyer-Villiger oxidation of ketones with bis(trimethylsilyl) peroxide in the presence of ionic liquids as the solvent and catalyst [organic-chemistry.org]

- 8. m.chem960.com [m.chem960.com]

- 9. researchgate.net [researchgate.net]

- 10. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Electrophilic Hydroxylation with Bis(trimethylsilyl)peroxide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of bis(trimethylsilyl)peroxide (BTSP) as an effective reagent for electrophilic hydroxylation. This powerful technique enables the direct introduction of a hydroxyl group onto a variety of nucleophilic substrates, most notably enolates and aromatic compounds, providing a valuable tool for the synthesis of α-hydroxy ketones and phenols.

Introduction

Electrophilic hydroxylation is a fundamental transformation in organic synthesis, yielding hydroxylated products that are key intermediates in the pharmaceutical and fine chemical industries. Bis(trimethylsilyl)peroxide (Me₃SiOOSiMe₃), often abbreviated as BTSP, has emerged as a versatile and efficient reagent for this purpose. It serves as a stable, anhydrous source of an electrophilic oxygen atom, reacting with a range of carbanionic and electron-rich species to afford the corresponding trimethylsilyloxy derivatives, which can be readily hydrolyzed to the final alcohol or phenol (B47542) products.[1]

The use of BTSP offers several advantages, including mild reaction conditions and the generation of volatile and easily removable byproducts, primarily hexamethyldisiloxane (B120664).[2] This document outlines the preparation of BTSP, detailed protocols for its application in the α-hydroxylation of ketones and the hydroxylation of aromatic compounds, and essential safety information.

Synthesis of Bis(trimethylsilyl)peroxide (BTSP)

A reliable and scalable procedure for the synthesis of BTSP has been reported in Organic Syntheses, which is recommended for its safety and high yield.[3] The synthesis involves two main steps: the formation of a diazabicyclooctane-hydrogen peroxide complex and its subsequent reaction with chlorotrimethylsilane (B32843).

Experimental Protocol: Synthesis of BTSP

Part A: Diazabicyclooctane-hydrogen peroxide (DABCO·2H₂O₂) complex [3]

-

In a two-necked flask equipped with a dropping funnel and a thermometer, dissolve diazabicyclooctane (DABCO) (28.05 g, 0.25 mol) in tetrahydrofuran (B95107) (THF) (375 mL).

-

Cool the solution to 0°C in an ice-salt bath.

-